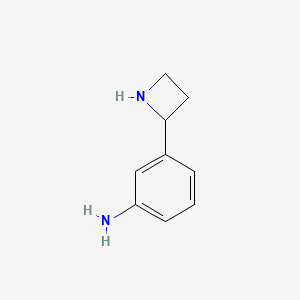

3-(Azetidin-2-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

3-(azetidin-2-yl)aniline |

InChI |

InChI=1S/C9H12N2/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5,10H2 |

InChI Key |

CKVJWBTYZQSZTE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C2=CC(=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Azetidin 2 Yl Aniline and Its Analogues

Approaches to Azetidine (B1206935) Ring Construction

The direct construction of the azetidine ring is a primary focus of synthetic efforts. These methods often involve intramolecular reactions to overcome the entropic and enthalpic barriers associated with forming a four-membered ring. researchgate.net

Direct Cyclization Strategies

Direct cyclization methods are among the most common approaches to azetidine synthesis. These strategies typically involve the formation of a carbon-nitrogen bond through an intramolecular reaction.

Intramolecular nucleophilic substitution (SN2) reactions are a cornerstone of azetidine synthesis. researchgate.netnih.gov This method involves a nitrogen nucleophile attacking a carbon atom bearing a suitable leaving group, leading to the formation of the four-membered ring. nih.gov The substrates for these reactions are typically γ-amino alcohols or their derivatives, where the hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate. researchgate.net The success of this approach hinges on the regioselectivity of the ring closure, favoring the formation of the azetidine ring over other potential products. clockss.org

Recent advancements have focused on developing catalytic and stereoselective versions of this reaction. For instance, the use of chiral auxiliaries on the nitrogen atom can direct the stereochemical outcome of the cyclization, providing access to enantioenriched C2-substituted azetidines. acs.org A general and scalable three-step method starting from achiral aldehydes has been developed, which utilizes a chiral tert-butanesulfinamide auxiliary to guide the stereoselective addition of an organometallic reagent and subsequent intramolecular cyclization. acs.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | Reference |

| 3-chloropropanal | (R)-tert-Butanesulfinamide | - | N-(3-chloropropylidene)-tert-butanesulfinimine | - | acs.org |

| N-(3-chloropropylidene)-tert-butanesulfinimine | Phenylmagnesium bromide | - | (R)-N-((R)-1-chloro-4-phenylbutan-2-yl)-tert-butanesulfinamide | 64 (over 2 steps) | acs.org |

| (R)-N-((R)-1-chloro-4-phenylbutan-2-yl)-tert-butanesulfinamide | - | - | (R)-2-phenyl-N-(tert-butylsulfinyl)azetidine | 44 (over 3 steps) | acs.org |

Electroreductive cyclization offers an alternative and environmentally friendly approach to azetidine synthesis. beilstein-journals.org This method utilizes an electric current to generate highly reactive radical anion intermediates from imines, which can then undergo intramolecular cyclization. beilstein-journals.orgacs.org The process typically involves the reduction of an imine at the cathode to form a radical anion. This intermediate then participates in a nucleophilic attack on a tethered electrophile, such as a dihaloalkane, to form a radical, which is further reduced to an anion that cyclizes to form the azetidine ring. beilstein-journals.org

While this method has been successfully applied to the synthesis of five- and six-membered rings like pyrrolidines and piperidines, the formation of the more strained azetidine ring has proven to be more challenging. beilstein-journals.orgresearchgate.net In some cases, the desired azetidine derivative was not obtained at all, highlighting the difficulties associated with the cyclization to a four-membered ring using this technique. beilstein-journals.org

The ring transformation of appropriately substituted oxiranes provides a regio- and diastereoselective route to 2-arylazetidines. wikipedia.orgacs.org This method is governed by Baldwin's rules and demonstrates significant functional group tolerance. wikipedia.orgacs.org The synthesis generally involves a two-step process starting from simple building blocks. acs.org A key feature of this kinetically controlled reaction is the preferential formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered rings under specific conditions. acs.org

Lanthanide triflates, such as La(OTf)3, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. nih.gov This reaction tolerates a variety of functional groups, including those that are acid-sensitive. nih.gov

| Substrate | Catalyst | Product | Yield (%) | Reference |

| cis-3,4-epoxy amine with electron-rich benzyl (B1604629) group | La(OTf)3 | Corresponding azetidine | High | nih.gov |

| cis-3,4-epoxy amine with electron-deficient benzyl group | La(OTf)3 | Corresponding azetidine | High | nih.gov |

| cis-3,4-epoxy amine with n-butyl amine moiety | La(OTf)3 | Corresponding azetidine | High | nih.gov |

| cis-3,4-epoxy amine with bulky tert-butyl amine | La(OTf)3 | Corresponding azetidine | High | nih.gov |

| cis-3,4-epoxy aniline (B41778) | La(OTf)3 | Corresponding azetidine | 39 | nih.gov |

[2+2] Cycloaddition for Azetidin-2-one (B1220530) Synthesis

The synthesis of azetidin-2-ones, also known as β-lactams, is a crucial stepping stone for accessing azetidines, as the lactam functionality can be readily reduced. wikipedia.org The [2+2] cycloaddition reaction is a powerful tool for constructing the azetidin-2-one ring system.

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is one of the most versatile and widely used methods for the synthesis of β-lactams. rasayanjournal.co.inmdpi.comresearchgate.net This reaction, discovered in 1907, remains a preferred route due to its simplicity and the wide variety of substituted azetidin-2-ones it can produce. mdpi.com The reaction mechanism is complex, often proceeding through a two-step pathway involving the formation of a zwitterionic intermediate, which then cyclizes to the β-lactam ring. mdpi.com

Ketenes are often generated in situ from acyl chlorides by treatment with a tertiary amine, such as triethylamine, and then trapped by an imine. mdpi.comtroindia.in This protocol is frequently employed for the synthesis of monocyclic β-lactams. rasayanjournal.co.inmdpi.comresearchgate.net The reaction can be influenced by various factors, including the nature of the reactants, the solvent, and the presence of catalysts, which can affect the yield and diastereoselectivity of the product. researchgate.netrsc.org For example, the use of oxalyl chloride for in situ ketene generation at room temperature has been shown to reverse the diastereoselectivity of spiro-lactam formation compared to previously described methods. rsc.org

| Imine | Ketene Precursor | Reagent | Product | Yield (%) | Reference |

| N-benzylidene-4-methoxyaniline | Phenylacetic acid | POCl3 | 1-(4-methoxyphenyl)-3,4-diphenylazetidin-2-one | 72 | rasayanjournal.co.in |

| N-benzylidene-4-chloroaniline | Phenylacetic acid | POCl3 | 1-(4-chlorophenyl)-3,4-diphenylazetidin-2-one | 48 | rasayanjournal.co.in |

| Substituted Schiff bases | Chloroacetyl chloride | Triethylamine | 3-chloro-substituted azetidin-2-ones | 60-77 | troindia.in |

| Isatin-derived Schiff bases | Substituted acetic acids | Oxalyl chloride/Organic base | spiro[azetidine-2,3′-indoline]-2′,4-diones | - | rsc.org |

| N-(4-Methoxyphenyl)-1,1-diethoxycarbonylimine | Phenylthioacetic acid | Thionyl chloride | 1-(4'-Methoxyphenyl)-3-chloro-3-phenylthio-4,4-diethoxycarbonylazetidin-2-one | - | seejph.com |

Alternative Cycloaddition Strategies

While classical [2+2] cycloadditions are a mainstay, several alternative cycloaddition strategies have emerged, offering different pathways to the azetidine core, often with enhanced control over substitution patterns and stereochemistry. These methods bypass the direct combination of two two-atom components and instead utilize different starting materials and reaction cascades.

One such approach involves the [3+1] cycloaddition , which has been successfully employed for the enantioselective synthesis of 2-azetines. For instance, the copper-catalyzed reaction between imido-sulfur ylides and enoldiazoacetates, in the presence of a chiral sabox ligand, can produce 2-azetines with high enantiomeric excess. These azetines can then be readily reduced to the corresponding azetidines. nih.gov

Another powerful strategy is the aza-Paterno-Büchi reaction , a [2+2] photocycloaddition of imines with alkenes. Recent advancements have demonstrated the use of visible light and an iridium(III) photocatalyst to promote the reaction between 2-isoxazoline-3-carboxylates (as oxime precursors) and various alkenes. This method is notable for its use of both activated and unactivated alkenes, accommodating a range of substituents. rsc.org

Furthermore, intramolecular cyclization strategies provide a robust alternative. For example, γ-amino alcohols can undergo cyclization mediated by 1,1'-carbonyldiimidazole (B1668759) (CDI) to yield enantiopure cis-substituted azetidines. acs.org This method highlights the utility of pre-functionalized linear precursors in constructing the strained four-membered ring.

The following table summarizes key alternative cycloaddition strategies for the synthesis of azetidine rings.

| Cycloaddition Strategy | Key Reactants | Catalyst/Conditions | Key Features |

| [3+1] Cycloaddition | Imido-sulfur ylides, Enoldiazoacetates | Copper catalyst, Chiral sabox ligand | Enantioselective synthesis of 2-azetines, reducible to azetidines. nih.gov |

| Aza-Paterno-Büchi | 2-Isoxazoline-3-carboxylates, Alkenes | Ir(III) photocatalyst, Visible light | Broad alkene scope, including unactivated alkenes. rsc.org |

| Intramolecular Cyclization | γ-Amino alcohols | 1,1'-Carbonyldiimidazole (CDI) | Stereoselective formation of cis-substituted azetidines. acs.org |

Transformation of Azetidin-2-ones to Azetidines

The reduction of the carbonyl group in azetidin-2-ones (β-lactams) is a widely utilized and highly effective method for accessing the azetidine scaffold. ub.bwacs.org The ready availability of β-lactams, stemming from decades of research into penicillin and other β-lactam antibiotics, makes this a particularly attractive route. researchgate.net

Strategies for Integrating the Aniline Moiety

The introduction of the aniline group is a critical step in the synthesis of 3-(Azetidin-2-yl)aniline. This can be achieved either by forming the C-N bond directly onto a pre-existing azetidine ring or by constructing the azetidine ring from a precursor that already contains the aniline functionality.

C-N Coupling Reactions onto the Azetidine Scaffold

Modern cross-coupling reactions provide powerful tools for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example, enabling the palladium-catalyzed coupling of amines with aryl halides or triflates. uni-muenchen.de In the context of this compound synthesis, this could involve the reaction of a 3-aminoazetidine derivative with an appropriately substituted aryl halide. A one-pot procedure combining strain-release arylation at the 3-position followed by a Buchwald-Hartwig C-N coupling at the nitrogen has been developed for the synthesis of 1,3-bisfunctionalized azetidines. uni-muenchen.de

Copper-catalyzed C-N cross-coupling reactions also offer a viable alternative. For instance, the intramolecular Ullmann condensation, catalyzed by copper(I) iodide (CuI) with a ligand like N,N-dimethylglycine, has been used to form a C-N bond in the synthesis of fused heterocyclic systems containing an azetidine ring. mdpi.comresearchgate.net This highlights the potential for applying similar intermolecular strategies.

Nucleophilic aromatic substitution (SNAr) reactions can also be employed to attach an aniline moiety. This approach is particularly effective when the azetidine nitrogen is to be coupled to an electron-deficient aromatic ring. uni-muenchen.de

Synthesis Utilizing Pre-functionalized Aniline Building Blocks

An alternative and often more convergent approach involves using starting materials that already contain the aniline or a protected aniline group. This strategy builds the azetidine ring onto the pre-functionalized aromatic core.

One method involves the cyclization of acyclic precursors derived from aniline-containing starting materials. For example, a γ-chloroamine bearing an aniline substituent could undergo intramolecular cyclization to form the desired 2-(anilino)azetidine derivative. The synthesis of 2,4-disubstituted azetidines has been achieved starting from (S)-phenylalaninol, which, although not an aniline itself, demonstrates the principle of using a substituted aromatic amino alcohol as a chiral precursor. clockss.org

Another approach is the multi-component synthesis of functionalized azetidines. A four-component reaction involving a nih.govCurrent time information in Bangalore, IN.-Brook rearrangement and a strain-release-driven anion relay sequence allows for the modular assembly of substituted azetidines. nih.gov By carefully selecting the electrophilic coupling partners, an aniline-containing fragment could be incorporated during the assembly process.

The following table outlines the primary strategies for integrating the aniline moiety.

| Strategy | Description | Key Reaction Types |

| C-N Coupling onto Azetidine | Formation of the C-N bond by reacting an azetidine derivative with an aniline or its precursor. | Buchwald-Hartwig amination, Ullmann condensation, Nucleophilic aromatic substitution (SNAr). uni-muenchen.demdpi.comresearchgate.net |

| Aniline Building Blocks | Construction of the azetidine ring using starting materials that already contain the aniline group. | Intramolecular cyclization of aniline-containing precursors, Multi-component reactions incorporating aniline fragments. clockss.orgnih.gov |

Stereochemical Control in the Synthesis of this compound Analogues

Achieving stereocontrol in the synthesis of substituted azetidines is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. clockss.org For analogues of this compound, controlling the stereochemistry at the C2 position of the azetidine ring is of primary importance.

A powerful strategy for achieving stereocontrol is the use of chiral auxiliaries . For example, diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles can be achieved via the formation of their N-borane complexes. The chiral N-substituent directs the approach of the electrophile, leading to high diastereoselectivity. The chiral auxiliary can subsequently be removed to yield the optically active 2-substituted azetidine. rsc.orgrsc.org

Substrate-controlled synthesis , where the stereochemistry of the starting material dictates the stereochemistry of the product, is another common approach. The reduction of a chiral azetidin-2-one, for instance, typically proceeds with retention of stereochemistry, transferring the chirality of the β-lactam to the resulting azetidine. publish.csiro.aupublish.csiro.au Similarly, cyclization of enantiopure γ-amino alcohols can lead to enantiopure cis-substituted azetidines. acs.org

Catalytic asymmetric synthesis offers an elegant and efficient way to generate chiral azetidines. As mentioned previously, the copper-catalyzed [3+1] cycloaddition to form chiral 2-azetines is a prime example. nih.gov The diastereoselective synthesis of trans-azetidines via the NaBH₄ promoted reduction of C-3 functionalized azetidin-2-ones also demonstrates catalytic influence on stereochemical outcomes. rsc.org

The table below summarizes the main approaches to stereochemical control in azetidine synthesis.

| Approach | Description | Example |

| Chiral Auxiliaries | A chiral group is temporarily attached to the molecule to direct a stereoselective reaction. | Diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitrile N-borane complexes. rsc.orgrsc.org |

| Substrate-Controlled Synthesis | The stereochemistry of the starting material determines the product's stereochemistry. | Reduction of chiral azetidin-2-ones with retention of configuration. publish.csiro.aupublish.csiro.au |

| Catalytic Asymmetric Synthesis | A chiral catalyst is used to favor the formation of one enantiomer or diastereomer over another. | Copper-catalyzed enantioselective [3+1] cycloaddition to form chiral 2-azetines. nih.gov |

Diastereoselective Synthetic Routes

Diastereoselective synthesis of 2-arylazetidines, such as this compound, can be achieved through several key strategies, often relying on substrate control or reagent control to dictate the stereochemical outcome.

One prominent method involves the intramolecular cyclization of acyclic precursors. A general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been described, starting from simple building blocks. acs.orgacs.org This approach utilizes the kinetically controlled cyclization of N-substituted-1-(oxiran-2-yl)methanamines. acs.org The reaction, promoted by a superbase like a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide, proceeds with high regio- and diastereoselectivity, favoring the formation of the trans-substituted azetidine ring. acs.org Spectroscopic analysis, including 1H NMR, ROESY, and NOESY, has confirmed the trans geometry of the substituents at positions 2 and 3 of the azetidine ring. acs.org

Another powerful strategy is the [2+2] cycloaddition, famously exemplified by the Staudinger reaction between a ketene and an imine. The reaction of acetoxyketene with epoxyimines has been shown to produce cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones with high diastereoselectivity. nih.gov While this example leads to an azetidin-2-one, the reduction of the β-lactam ring is a well-established method for accessing the corresponding azetidines, generally preserving the stereochemistry of the ring substituents. acs.org

The imino-aldol reaction represents another versatile route. The reaction of ester enolates with N-sulfonyl or N-sulfinyl aldimines can produce β-amino esters, which are key intermediates for azetidine synthesis. rsc.org Subsequent reduction of the ester and cyclization of the resulting γ-amino alcohol affords substituted azetidines with high yield and stereoselectivity. rsc.org The diastereoselectivity of the initial imino-aldol addition can be controlled to access specific stereoisomers of the final azetidine product.

Furthermore, palladium-catalyzed cross-coupling reactions have emerged as a method for synthesizing 2-aryl azetidines. A palladium-catalyzed reaction between 3-iodoazetidines and aryl boronic acids, using specific phosphine (B1218219) ligands, has been shown to favor the formation of 2-aryl azetidines. researchgate.net This method provides a pathway to functionalize the azetidine ring with aryl groups at the C2 position.

Table 1: Examples of Diastereoselective Synthesis of 2-Arylazetidine Analogues

| Starting Material (Analogue) | Reagents | Product (Analogue) | Diastereoselectivity | Yield | Reference |

|---|---|---|---|---|---|

| N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine | LiDA-KOR, THF, -78 °C | trans-1-Methyl-2-phenylazetidine | Diastereoselective | Good | acs.org |

| N-sulfonyl aldimines and ester enolates | 1. LDA, THF, -78 °C; 2. LiAlH4; 3. TsCl, KOH | N-sulfonyl-2-arylazetidines | High | Excellent | rsc.org |

| Acetoxyketene and Epoxyimines | [2+2] Cycloaddition | cis-3-Acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones | High | - | nih.gov |

| 3-Iodoazetidines and Aryl Boronic Acids | Pd-catalyst, phosphine ligand | 2-Aryl azetidines | - | - | researchgate.net |

Enantioselective Synthetic Approaches

The development of enantioselective methods to access chiral azetidines is of paramount importance for their application in drug discovery. Several strategies have been successfully employed to synthesize enantioenriched 2-substituted and 2,3-disubstituted azetidines.

A powerful approach utilizes chiral auxiliaries to direct the stereochemical outcome of a reaction. The use of chiral tert-butanesulfinamides has proven effective for the synthesis of enantioenriched C2-substituted azetidines. acs.orgresearchgate.net This method involves the condensation of a 1,3-bis-electrophile with a chiral tert-butanesulfinamide to form a sulfinimine, followed by organometallic addition and intramolecular cyclization to yield the azetidine with high diastereoselectivity. acs.org The chiral auxiliary can then be removed to provide the enantioenriched azetidine.

Organocatalysis offers another avenue for the enantioselective synthesis of azetidines. A protocol involving the enantioselective α-chlorination of aldehydes, catalyzed by a chiral organocatalyst, generates a chiral α-chloro aldehyde. nih.gov This intermediate can then undergo reductive amination and subsequent intramolecular SN2 displacement to afford chiral N-alkyl terminal azetidines with good yields and high enantiomeric excess (ee). nih.gov

The ester enolate-imine condensation can also be rendered enantioselective. By employing chiral imines, for instance, those derived from (R)-α-methylbenzylamine, it is possible to achieve a diastereoselective synthesis of 3-amino-2-azetidinones, which are precursors to chiral azetidines. uu.nlscispace.com The stereoselectivity can be influenced by the choice of solvent and metal counterion, allowing for the selective formation of different stereoisomers. uu.nl

Furthermore, copper-catalyzed asymmetric boryl allylation of azetines has been developed as a method for the enantioselective synthesis of 2,3-disubstituted azetidines. acs.org This reaction allows for the direct difunctionalization of the azetine ring, generating two stereogenic centers with high efficiency and stereoselectivity. acs.org The resulting boryl and allyl groups can be further functionalized, providing access to a diverse range of chiral azetidines.

Table 2: Examples of Enantioselective Synthesis of Azetidine Analogues

| Strategy | Key Reagents/Catalysts | Product (Analogue) | Enantioselectivity (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Chiral Auxiliary | Chiral tert-butanesulfinamide | C2-substituted azetidines | High (via diastereomers) | Good | acs.orgresearchgate.net |

| Organocatalysis | Chiral organocatalyst, α-chlorination | N-alkyl terminal azetidines | 84–92% | 22–32% (overall) | nih.gov |

| Chiral Imines | (R)-α-methylbenzylamine | 3-Amino-4-alkyl-2-azetidinones | >95% | High | uu.nl |

| Catalytic Asymmetric Synthesis | Cu-catalyst, boryl allylation | 2,3-disubstituted azetidines | High | Good | acs.org |

| Chiral Ligands | N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol | Asymmetric addition products | up to 99.0% | - | acs.orgresearchgate.net |

Reaction Mechanism Elucidation in 3 Azetidin 2 Yl Aniline Synthesis and Transformations

Mechanistic Pathways of Azetidine (B1206935) Ring Formation

The construction of the strained four-membered azetidine ring is a significant challenge in synthetic organic chemistry. acs.org Generally, the synthesis of saturated nitrogen-containing heterocycles relies on unimolecular cyclization reactions via nucleophilic substitution. While this approach is effective for three, five, and six-membered rings, the formation of four-membered rings is often less favorable. acs.org

The formation of the azetidine ring in precursors to 3-(azetidin-2-yl)aniline often proceeds through an intramolecular nucleophilic substitution. A common strategy involves the cyclization of a molecule containing both a nucleophilic amine and a leaving group at a gamma position.

The mechanism involves the activation of a primary or secondary amine, which then acts as the nucleophile. This amine attacks an electrophilic carbon center three atoms away, displacing a leaving group such as a tosylate or a halide. The success of this ring closure is highly dependent on the reaction conditions, including the choice of base and solvent, which can influence the conformation of the substrate and the rate of the competing elimination reaction. acs.org

A study on the LiDA-KOR-induced azetidine formation highlighted the importance of the base system in promoting the desired cyclization. acs.org The reaction of N-benzyl-N-methyl-1-(3-((trityloxy)methyl)oxiran-2-yl)methanamine, an oxiranylmethyl-benzylamine derivative, leads to the formation of the corresponding azetidine. acs.org The mechanism is believed to involve the deprotonation of the amine, followed by an intramolecular SN2 attack on the epoxide ring, leading to its opening and the simultaneous formation of the four-membered ring.

| Reactant | Product | Key Mechanistic Feature |

| γ-Haloamine | Azetidine | Intramolecular nucleophilic substitution (SN2) |

| N-Protected-3-amino-1-propanol | N-Protected Azetidine | Activation of the hydroxyl group (e.g., as a tosylate) followed by intramolecular cyclization |

| Oxiranylmethyl-benzylamine derivatives | Azetidine derivatives | Base-induced intramolecular ring-opening of the epoxide by the amine nucleophile |

This table summarizes key mechanistic features of azetidine ring formation via nucleophilic attack and ring closure.

[2+2] Cycloaddition reactions offer an alternative and powerful strategy for the synthesis of azetidine rings. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and versatile method for constructing the azetidin-2-one (B1220530) (β-lactam) ring, which can subsequently be reduced to the corresponding azetidine. acs.orgmdpi.com

The mechanism of the Staudinger cycloaddition is generally considered to be a two-step process. It begins with the nucleophilic attack of the imine nitrogen on the carbonyl carbon of the ketene, forming a zwitterionic intermediate. mdpi.com This intermediate then undergoes conrotatory ring closure to form the four-membered β-lactam ring. mdpi.com The stereochemistry of the final product is determined during this ring-closing step and is influenced by the substituents on both the ketene and the imine.

More recent developments include photochemical [2+2] cycloadditions. For instance, an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, promoted by visible light, has been reported for the synthesis of azetidines. rsc.org Mechanistic studies suggest that this reaction proceeds via a triplet energy transfer from a photocatalyst to the 2-isoxazoline-3-carboxylate. rsc.org

| Reaction Type | Reactants | Intermediate | Key Mechanistic Feature |

| Staudinger Synthesis | Ketene + Imine | Zwitterion | Two-step process involving nucleophilic attack and conrotatory ring closure |

| Aza-Paterno-Büchi Reaction | 2-Isoxazoline-3-carboxylate + Alkenes | Excited state complex | Photochemically induced [2+2] cycloaddition via triplet energy transfer |

| Thermal [2+2] Cycloaddition | N-acetyl-2-azetine + (Alkoxymethylene)cyclopropanes | Not specified | Reaction proceeds at elevated temperatures with high diastereoselectivity for the cis isomer. acs.org |

This table outlines the mechanistic aspects of various cycloaddition reactions leading to the formation of azetidine rings.

Ring Opening and Rearrangement Processes of Azetidine Systems

The inherent ring strain of azetidines makes them susceptible to ring-opening and rearrangement reactions, which can be synthetically useful transformations. iitk.ac.innih.gov These reactions are often mediated by Lewis acids or proceed under acidic conditions. iitk.ac.innih.govacs.org

Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines has been shown to proceed via an SN2-type pathway. iitk.ac.iniitk.ac.in The Lewis acid coordinates to the nitrogen atom of the azetidine ring, activating it towards nucleophilic attack. iitk.ac.in The regioselectivity of the attack is influenced by the nature of the substituents on the azetidine ring. For 2-aryl-N-tosylazetidines, nucleophilic attack preferentially occurs at the benzylic position, which is more electrophilic. iitk.ac.in This has been demonstrated with a variety of nucleophiles, including halides and alcohols. iitk.ac.iniitk.ac.in

An interesting rearrangement has been observed in the Cu(OTf)2-mediated ring-opening of 2-aryl-N-tosylazetidines in polar and coordinating solvents, leading to the formation of (E)-allylamines. iitk.ac.inacs.org A plausible mechanism for this rearrangement has been proposed. iitk.ac.inacs.org

Furthermore, acid-mediated intramolecular ring-opening decomposition has been reported for certain N-substituted aryl azetidines. nih.gov This process involves the protonation of the azetidine nitrogen, followed by nucleophilic attack of a pendant amide group, leading to the formation of a lactone intermediate which can further rearrange to a lactam. nih.gov

| Reaction Type | Reactant | Reagent/Condition | Product | Key Mechanistic Feature |

| Nucleophilic Ring-Opening | 2-Aryl-N-tosylazetidine | Lewis Acid (e.g., ZnI2), Nucleophile (e.g., I-) | γ-Iodoamine | SN2 attack at the benzylic position. iitk.ac.in |

| Ring-Opening Rearrangement | 2-Aryl-N-tosylazetidine | Cu(OTf)2, Polar Solvent | (E)-Allylamine | Lewis acid-mediated ring-opening followed by rearrangement. iitk.ac.inacs.org |

| Intramolecular Decomposition | N-Substituted Aryl Azetidine with pendant amide | Acidic pH | Lactone/Lactam | Protonation of azetidine nitrogen followed by intramolecular nucleophilic attack. nih.gov |

This table details the mechanistic aspects of ring opening and rearrangement reactions of azetidine systems.

Mechanistic Aspects of Aniline (B41778) Moiety Derivatization Reactions

The aniline moiety of this compound offers a site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The amino group can act as a nucleophile or can direct electrophilic aromatic substitution.

The derivatization of anilines can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. escholarship.org For instance, the synthesis of fluorinated anilines has been accomplished via the palladium-catalyzed coupling of fluoroalkylamines with aryl halides. escholarship.org Mechanistic studies of such reactions have revealed unusual features, such as the catalyst resting state being a phenoxide complex and the turnover-limiting step being reductive elimination to form the C-N bond. escholarship.org

Another approach involves the direct functionalization of the aniline ring. A photoredox-catalyzed sulfonylation of aniline derivatives with sulfinate salts has been reported. rsc.org A plausible mechanism involves the oxidation of the aniline to a radical cation by an iridium photocatalyst. This radical cation then reacts with a sulfonyl radical, generated from the oxidation of the sulfinate salt, to provide the sulfone product after proton loss. rsc.org

Furthermore, the selective functionalization of anilines using alkenes as electrophiles has been achieved using hexafluoroisopropanol (HFIP) as a solvent and promoter. csic.es Mechanistic experiments suggest that HFIP protonates the alkene and also activates the aniline towards electrophilic aromatic substitution through the formation of a hydrogen-bonded key species. csic.es

| Derivatization Reaction | Reagents | Catalyst/Promoter | Key Mechanistic Feature |

| N-Arylation | Fluoroalkylamine + Aryl Halide | Palladium Complex | Reductive elimination from a Pd(IV) intermediate as the turnover-limiting step. escholarship.org |

| C-H Sulfonylation | Aniline derivative + Sulfinate salt | Iridium photocatalyst, Visible light | Formation of an aniline radical cation which reacts with a sulfonyl radical. rsc.org |

| Hydroaminoalkylation | Aniline + Alkene | Hexafluoroisopropanol (HFIP) | HFIP-mediated protonation of the alkene and activation of the aniline for electrophilic aromatic substitution. csic.es |

This table summarizes the mechanistic aspects of various derivatization reactions of the aniline moiety.

Strategic Derivatization and Chemical Utility of the 3 Azetidin 2 Yl Aniline Scaffold

Modification of the Azetidine (B1206935) Ring System

The four-membered azetidine ring, while introducing conformational rigidity, also presents opportunities for diverse substitution patterns that can significantly influence a molecule's interaction with biological targets.

Variational Substitution Patterns at Azetidine C2, C3, and C4

The carbon atoms of the azetidine ring—C2, C3, and C4—are all amenable to substitution, allowing for a wide range of structural diversity. The synthesis of azetidines can be achieved through various methods, including the reduction of readily available azetidin-2-ones (β-lactams). acs.org The stereochemistry of substituents on the azetidine ring is often retained during these reduction processes. acs.org

Substitutions at the C3 position of the azetidine ring have been explored to modulate biological activity. For instance, in related azetidin-2-one (B1220530) structures, the introduction of substituents like a vinyl group at the C3 position has been investigated to understand its effect on the antiproliferative activity of these compounds. nih.gov The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a common method for constructing the azetidin-2-one ring and allows for the introduction of various substituents at the C3 and C4 positions. nih.govmdpi.com For example, the reaction of imines with chloroacetyl chloride can yield 3-chloro-azetidin-2-ones, which can be further modified. mdpi.com The presence of substituents larger than a phenyl ring at the 3-position of azetidin-2-ones has been shown to be detrimental to antiproliferative activity in some cases.

The C4 position is also a key site for modification. In many synthetic strategies for azetidin-2-ones, the C4 substituent is derived from the imine component. nih.govmdpi.com This allows for the introduction of a wide variety of aryl and other groups at this position. The relative stereochemistry between substituents at C3 and C4 (cis or trans) can also have a profound impact on biological activity.

Table 1: Examples of Substitution Patterns on the Azetidine Ring in Related Azetidin-2-one Scaffolds

| Position | Substituent Example | Synthetic Method | Reference |

| C3 | Vinyl | Staudinger reaction | nih.gov |

| C3 | Chloro | Staudinger reaction | mdpi.com |

| C3, C3 | Dichloro | Staudinger reaction | mdpi.com |

| C4 | Substituted Aryl | Staudinger reaction | nih.govmdpi.com |

This table is illustrative and based on modifications of the related azetidin-2-one scaffold, suggesting potential derivatization strategies for the 3-(azetidin-2-yl)aniline core.

Incorporation of Diverse Heterocyclic Moieties

The incorporation of heterocyclic rings onto the azetidine scaffold is a common strategy to enhance biological activity and modulate pharmacokinetic properties. Various heterocyclic moieties can be introduced at different positions of the azetidine ring. For example, in the context of azetidin-2-one analogs of combretastatin (B1194345) A-4, replacing the cis-double bond with heterocyclic rings such as furan, indole, imidazole, isoxazole, and triazole has been explored. nih.gov

The synthesis of such derivatives often involves the Staudinger reaction, where the imine or the ketene partner contains the desired heterocyclic moiety. nih.govmdpi.com For instance, an imine derived from a heterocyclic aldehyde can be reacted with a suitable ketene to install a heterocycle at the C4 position of the resulting azetidin-2-one. Similarly, a ketene derived from a heterocyclic acetic acid derivative can be used to introduce a heterocycle at the C3 position. The resulting azetidin-2-one can then be reduced to the corresponding azetidine. acs.org

Functionalization of the Aniline (B41778) Component

The aniline portion of the this compound scaffold provides a versatile platform for further chemical modification, influencing the electronic properties, lipophilicity, and hydrogen bonding capacity of the molecule.

Examination of Substituent Effects on the Phenyl Ring

For example, the introduction of electron-withdrawing or electron-donating groups can be achieved through standard electrophilic aromatic substitution reactions, provided the aniline nitrogen is appropriately protected. In the synthesis of related bioactive molecules, anilines bearing substituents such as methoxy, chloro, and nitro groups have been utilized. nih.gov The synthesis of 2-(1,3,4-oxadiazol-2-yl)anilines, for instance, has been achieved with various substituents on the aniline ring, including chloro and trifluoromethyl groups. nih.gov These examples highlight the feasibility of introducing a range of functional groups onto the phenyl ring of an aniline precursor, which could then be used to synthesize derivatized this compound.

Chemical Modifications at the Aniline Nitrogen Atom (e.g., Alkylation, Acylation)

The nitrogen atom of the aniline group is a key site for chemical modification, including alkylation and acylation. These modifications can be used to introduce new functional groups, alter the basicity of the nitrogen, and create linkers for conjugation to other molecules.

Acylation of the aniline nitrogen is a common transformation. For example, the reaction with acyl chlorides or anhydrides can produce amide derivatives. This has been demonstrated in the synthesis of various biologically active compounds where an aniline nitrogen is acylated. researchgate.net Alkylation of the aniline nitrogen can also be achieved using various alkylating agents. These modifications can be crucial for modulating the pharmacological profile of the molecule.

Linker Chemistry and Conjugation Methodologies

The this compound scaffold, with its reactive aniline nitrogen and the potential for functionalization on the azetidine ring, is well-suited for use as a linker in the construction of more complex molecules, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

ADCs are targeted therapies that consist of a monoclonal antibody linked to a cytotoxic payload. fujifilm.com The linker plays a critical role in the stability and efficacy of the ADC. fujifilm.com Azetidine-containing linkers, such as azetidine-3-carboxylic acid, are utilized in the synthesis of ADCs. medchemexpress.com The aniline group of this compound could serve as an attachment point for either the payload or the antibody, following appropriate functionalization.

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. mdpi.com They consist of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. Azetidine-based linkers are also employed in the synthesis of PROTACs. glpbio.com The this compound scaffold could be incorporated into a PROTAC linker, with the aniline nitrogen providing a convenient handle for connecting to one of the ligands. The rigid azetidine ring could help to control the spatial orientation of the two ligands.

Application of Azetidine-Sulfonyl Fluorides in Chemical Synthesis

Azetidine sulfonyl fluorides (ASFs) have recently emerged as powerful and versatile reagents in medicinal chemistry and chemical synthesis. nih.govacs.org Their significance lies in their ability to act as precursors for the generation of a diverse array of novel pharmacophore motifs, offering an attractive alternative to other reagents for synthesizing azetidine-containing molecules. acs.org The azetidine ring is a desirable feature in drug discovery due to its ability to impart favorable physicochemical properties, such as increased polarity and improved metabolic stability. researchgate.netacs.org

The primary utility of azetidine sulfonyl fluorides stems from their participation in an unusual defluorosulfonylation (deFS) reaction pathway. nih.gov Under mild thermal conditions, typically around 60°C, these small-ring sulfonyl fluorides are activated to generate reactive carbocation intermediates. researchgate.net These intermediates can then be coupled with a wide variety of nucleophiles to form 3-aryl-3-substituted azetidines. nih.gov This method provides a mild and effective strategy for accessing new and complex azetidine derivatives. acs.org

The synthetic utility of ASFs is demonstrated by their compatibility with a broad range of nucleophiles. Sensitive functional groups, including free alcohols, tertiary amines, esters, and pyridines, are well-tolerated in these coupling reactions. acs.org This broad functional group tolerance allows for the late-stage functionalization of complex molecules, showcasing the potential for rapid diversification in medicinal chemistry programs. acs.org

The scope of nucleophiles successfully employed in deFS reactions with azetidine sulfonyl fluorides is extensive, leading to a variety of novel chemical motifs.

Table 1: Scope of Nucleophiles in deFS Reactions with Azetidine Sulfonyl Fluorides

| Nucleophile Class | Resulting Azetidine Derivative | Reference |

|---|---|---|

| Primary & Secondary Amines | Amino-azetidines | |

| Anilines | Arylamino-azetidines | |

| NH-Azoles | Azolyl-azetidines | acs.org |

| Sulfoximines | Sulfoximinyl-azetidines | acs.org |

| Phosphorus-based Nucleophiles | Phosphonyl-azetidines | acs.org |

| Alcohols (in SuFEx reactions) | Azetidine-sulfonate esters | acs.org |

This table summarizes the classes of nucleophiles that have been shown to react with azetidine sulfonyl fluorides to generate diverse azetidine derivatives.

For the this compound scaffold, this chemistry is highly relevant. The aniline moiety of the molecule represents a key functional handle. Based on the established reactivity of ASFs with anilines, the amino group of this compound could be readily derivatized through coupling with various sulfonyl fluorides, or the azetidine ring itself could be introduced onto a precursor aniline using this methodology.

In an alternative reaction pathway, azetidine sulfonyl fluorides can undergo Sulfur(VI)–Fluoride (B91410) Exchange (SuFEx) reactions. nih.gov Unlike the deFS pathway which is typically conducted under neutral or basic conditions, the SuFEx pathway proceeds under anionic conditions, for example with alkoxides, to yield S(VI) derivatives such as sulfonate esters. nih.govacs.org This dual reactivity further enhances the synthetic utility of ASFs, allowing for the creation of different classes of compounds from the same precursor. nih.gov

Furthermore, ASFs have been proposed as valuable linker motifs for conjugation reactions. researchgate.net Their ability to couple with E3 ligase recruiters like pomalidomide (B1683931) suggests their potential in developing new degrader motifs and PROTAC (Proteolysis Targeting Chimera) linkers. nih.gov This application highlights the role of the azetidine sulfonyl fluoride moiety in constructing complex, biologically active molecules. researchgate.net

Structure Activity Relationship Sar Investigations of 3 Azetidin 2 Yl Aniline Derivatives

Influence of Azetidine (B1206935) Ring Structural Modifications on Molecular Recognition

The four-membered azetidine ring, a key feature of 3-(azetidin-2-yl)aniline, is a privileged scaffold in medicinal chemistry due to its unique conformational constraints and its ability to project substituents into specific vectors in three-dimensional space. Modifications to this ring, including the introduction of substituents and alterations to its stereochemistry, can profoundly impact molecular recognition and binding affinity. The strained nature of the azetidine ring contributes to its distinct chemical reactivity and conformational preferences, which can be exploited in drug design.

The stereochemistry at the C2 position of the azetidine ring is a critical determinant of biological activity. The spatial orientation of the aniline (B41778) group dictates how the molecule interacts with its biological target. Enantiomers of a chiral compound often exhibit significantly different pharmacological activities, a principle that holds true for this compound derivatives.

For instance, in a series of (R)-azetidine-2-carboxamide analogues developed as STAT3 inhibitors, the (R)-configuration was found to be crucial for potent inhibitory activity. This highlights the importance of the stereocenter in orienting the carboxamide and other functionalities for optimal interaction with the target protein. The data in the table below, derived from a study on these inhibitors, illustrates the impact of modifications at the azetidine ring and other positions on STAT3 DNA-binding inhibitory potency.

| Compound | Modification | IC50 (µM) |

|---|---|---|

| 5a | (R)-azetidine-2-carboxamide with salicylic (B10762653) acid | 0.55 |

| 5o | (R)-azetidine-2-carboxamide with modified salicylic acid | 0.38 |

| 8i | (R)-azetidine-2-carboxamide with hydroxamic acid derivative | 0.34 |

| 7e | Modified (R)-azetidine-2-carboxamide | EC50 = 1.9 µM (cell viability) |

| 7f | Modified (R)-azetidine-2-carboxamide | EC50 = 1.2 µM (cell viability) |

| 7g | Modified (R)-azetidine-2-carboxamide | EC50 = 0.9 µM (cell viability) |

| 9k | Modified (R)-azetidine-2-carboxamide | EC50 = 1.1 µM (cell viability) |

Role of Aniline Substituents in Modulating Molecular Recognition

Substituents on the aniline ring of this compound derivatives play a pivotal role in modulating their interaction with biological targets. These substituents can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity and selectivity.

Steric bulk is another critical factor. The size and shape of substituents can either promote or hinder the optimal binding conformation. Bulky substituents may cause steric clashes with the binding pocket, leading to a decrease in affinity. However, in some cases, they can also provide additional beneficial van der Waals interactions.

Quantitative structure-activity relationship (QSAR) studies often utilize parameters like the Hammett constant (σ) to quantify electronic effects and Taft's steric factor (Es) to quantify steric effects. These parameters help in developing mathematical models that correlate the physicochemical properties of the substituents with the biological activity of the compounds.

The following table provides examples of Hammett (σ) and Taft (Es) constants for various substituents, which are commonly used in QSAR studies to understand their electronic and steric influence.

| Substituent (X) | Hammett Constant (σp) | Taft Steric Factor (Es) |

|---|---|---|

| -H | 0.00 | 1.24 |

| -CH3 | -0.17 | 0.00 |

| -Cl | 0.23 | 0.27 |

| -NO2 | 0.78 | -1.01 |

| -OH | -0.37 | 0.69 |

| -OCH3 | -0.27 | 0.69 |

| -CF3 | 0.54 | -1.16 |

Comparative SAR Studies with Related Azetidine and Azetidin-2-one (B1220530) Core Structures

To better understand the SAR of this compound derivatives, it is instructive to compare them with related scaffolds, such as those containing an azetidin-2-one (β-lactam) core. The presence of the carbonyl group in the azetidin-2-one ring significantly alters the electronic and conformational properties of the molecule compared to the azetidine ring.

Azetidin-2-one derivatives have been extensively studied, and their SAR often reveals different trends compared to their azetidine counterparts. For example, in a series of azetidin-2-one derivatives, the introduction of specific substituents at the N1 and C4 positions was found to be critical for their biological activity. QSAR studies on 1,3,4-thiadiazol-2-yl azetidin-2-one derivatives have indicated that thermodynamic and steric descriptors play an important role in their antimicrobial activity.

The following table summarizes the key structural differences and their general implications for SAR between azetidine and azetidin-2-one cores.

| Feature | Azetidine Core | Azetidin-2-one Core |

|---|---|---|

| Ring Structure | Saturated 4-membered heterocycle | 4-membered ring with a carbonyl group (β-lactam) |

| Hybridization of Ring Atoms | sp3 | sp2 (carbonyl carbon), sp3 (other carbons) |

| Conformational Flexibility | Ring puckering allows for some flexibility | More planar and rigid due to the sp2 center |

| Key SAR Positions | N1 and C2/C3 substituents | N1, C3, and C4 substituents |

| Common Biological Activities | Diverse, including CNS and metabolic targets | Antibacterial, enzyme inhibitors |

By systematically evaluating these structural aspects, a clearer picture of the SAR for this compound derivatives can be established, paving the way for the rational design of new and improved therapeutic agents.

Computational Chemistry and Molecular Modeling Studies of 3 Azetidin 2 Yl Aniline Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 3-(Azetidin-2-yl)aniline derivatives. These methods allow for a detailed examination of the molecule's geometry, electronic landscape, and thermodynamic stability.

Geometric Optimization, Conformational Analysis, and Stability

Geometric optimization is a crucial first step in computational analysis, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of this compound, this process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.

Conformational analysis of azetidine-containing compounds is of particular interest due to the puckered nature of the four-membered ring. Studies on analogues like L-azetidine-2-carboxylic acid have shown that the azetidine (B1206935) ring can adopt various puckered structures depending on the molecular backbone. rsc.org The stability of different conformers is influenced by steric and electronic effects, including intramolecular hydrogen bonding. For instance, in a study of the nicotinic analgesic ABT-594, which contains an azetidinyl group, different conformers were identified based on the orientation of this group, with their relative stability being dependent on intramolecular interactions. nih.gov

Table 1: Exemplary Optimized Geometric Parameters for a Structurally Related Heterocyclic Compound

| Parameter | Bond | Bond Length (Å) | Bond Angle | Angle (°) |

| C=O | C4=O11 | 1.219 | C1-N12-C15 | 124.9 |

| C-N (ring) | C1-N12 | 1.378 | N12-C1-O13 | 120.5 |

| C-C (ring) | C1-C2 | 1.460 | C2-C1-N12 | 114.6 |

Note: Data is for Clevudine, a structurally related heterocyclic compound, as determined by B3LYP/6-311++G(d,p) level of theory, and serves as an illustrative example. nih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is intricately linked to its reactivity. Quantum chemical calculations provide valuable descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. mdpi.com

For aniline (B41778) and its derivatives, the electronic properties are significantly influenced by the nature and position of substituents on the aromatic ring. nih.gov The amino group of the aniline moiety in this compound is an electron-donating group, which would be expected to raise the HOMO energy level and influence the molecule's reactivity.

Table 2: Frontier Molecular Orbital Energies and Related Descriptors for Aniline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| p-aminoaniline | -4.6019 | -0.7112 | 3.8907 |

| p-nitroaniline | -5.2968 | -1.4061 | 3.8907 |

| p-isopropylaniline | -4.6019 | -0.0000 | 4.6019 |

Note: Data calculated by the B3LYP/6-311G(d,p) method for illustrative purposes. thaiscience.info

Other reactivity descriptors that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, all of which help in predicting the behavior of the molecule in chemical reactions. rasayanjournal.co.in

Calculation of Thermodynamic Parameters for Chemical Processes

Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be computed to assess the feasibility and spontaneity of chemical processes, including conformational changes and reactions. For example, the relative stability of different conformers of a molecule can be quantified by their Gibbs free energies.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time, offering a dynamic perspective that complements the static picture from quantum chemical calculations. By simulating the motion of atoms and molecules, MD can reveal the flexibility of the this compound structure and the transitions between different conformational states. acs.org

MD simulations can be particularly insightful for understanding how the molecule behaves in different environments, such as in aqueous solution. For instance, a simulation of aniline in water has been used to study the formation of aggregates and the role of hydrogen bonding. bohrium.com For this compound, an MD simulation could elucidate the preferred conformations of the azetidine ring and the anilino group in a solvated environment, as well as the dynamics of their interconversion. The stability of the simulated system can be assessed by monitoring parameters like the root mean square deviation (RMSD) over the course of the simulation. nih.gov

Molecular Docking and Prediction of Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for predicting how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein.

Prediction of Ligand-Protein Interactions

Molecular docking simulations can predict the binding mode and estimate the binding affinity of a ligand to a protein's active site. This information is critical for understanding the potential biological activity of the compound. Studies on azetidin-2-one (B1220530) derivatives have demonstrated their potential to interact with various protein targets, such as the epidermal growth factor receptor (EGFR). researchgate.net

The interactions between the ligand and the protein are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in a docking study of azetidin-2-one derivatives with a target enzyme, specific hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site were identified as crucial for binding. researchgate.net

Table 3: Illustrative Molecular Docking Results for an Azetidinone Derivative

| Protein Target | Ligand | Binding Affinity (kcal/mol) | Interacting Residues (Exemplary) |

| Enoyl-acyl carrier protein reductase | Azetidin-2-one derivative | -7.5 | Tyr158, Met159 |

| Epidermal Growth Factor Receptor | Azetidin-2-one derivative | -8.2 | Leu718, Val726, Ala743 |

Note: This table presents hypothetical data based on findings for related azetidinone compounds to illustrate the type of information obtained from molecular docking studies. researchgate.net

By analyzing the predicted binding poses and interactions, researchers can gain insights into the structure-activity relationships of this compound derivatives and guide the design of new compounds with improved potency and selectivity.

Identification of Molecular Determinants for Recognition

There is no available research in the scientific literature that specifically identifies the molecular determinants for the recognition of this compound derivatives at biological targets. Such studies would typically involve molecular docking simulations and pharmacophore modeling to elucidate the key structural features and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of these ligands to their respective receptors or enzymes. Without these foundational studies, a detailed analysis of the molecular determinants for recognition cannot be provided.

Advanced Research Directions and Future Prospects in Chemical Biology

3-(Azetidin-2-yl)aniline as a Versatile Core Scaffold for Chemical Probe Development

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or organismal context. The this compound scaffold is exceptionally well-suited for the development of such probes. Its structure embodies two key components: the azetidine (B1206935) ring and the aniline (B41778) system. The aniline's primary amine and aromatic ring offer multiple points for synthetic modification, allowing for the attachment of reporter tags (e.g., fluorophores, biotin) or photoreactive groups for covalent labeling, which are essential functionalities for chemical probes.

Furthermore, the azetidine ring provides a rigid, three-dimensional structural element that can be used to orient appended functionalities in a precise manner, potentially enhancing binding affinity and selectivity for a target protein. The development of an in vivo chemical probe for the lysine (B10760008) methyltransferases G9a and GLP, which utilized a quinazoline (B50416) scaffold built from an aniline precursor, illustrates the utility of aniline-based structures in creating sophisticated molecular tools for complex biological environments. mdpi.com The inherent reactivity and defined stereochemistry of the azetidine ring, combined with the synthetic tractability of the aniline group, make this compound a promising and versatile core for the next generation of chemical probes aimed at elucidating intricate biological pathways.

Integration of the Scaffold into Novel Heterocyclic Systems

The structural components of this compound serve as valuable synthons for constructing more complex, novel heterocyclic systems. The azetidine ring, particularly in its azetidin-2-one (B1220530) (β-lactam) form, is a well-established building block in medicinal chemistry. benthamscience.com The inherent ring strain of this four-membered ring can be harnessed in ring-expansion reactions to create larger heterocycles. unito.it For instance, cycloaddition reactions, such as the Staudinger synthesis, are commonly employed to form the azetidinone ring, which can then be incorporated into larger fused or spirocyclic systems. nih.gov

The aniline moiety offers complementary reactivity. Its amino group can act as a nucleophile in condensation reactions with various electrophiles to form new heterocyclic rings. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of fused systems like quinolines or benzodiazepines. Researchers have successfully used precursor molecules to react with a range of binucleophilic reagents to build diverse heterocyclic systems. nih.gov By combining the reactivity of both the azetidine and aniline functionalities, chemists can access a wide array of novel molecular architectures, such as azetidine-fused sultams, oxadiazoles, and benzotriazoles, thereby expanding the accessible chemical space for drug discovery and chemical biology. benthamscience.comnih.gov

Innovation in Synthetic Methodologies for Scaffold Diversification

The utility of the this compound scaffold is directly proportional to the ease with which it can be diversified. Modern synthetic organic chemistry offers a robust toolbox for modifying this core structure at multiple positions. Innovations in synthetic methodologies are crucial for generating libraries of analogues for structure-activity relationship (SAR) studies.

Key strategies for diversification include:

N-Functionalization of the Azetidine Ring: The secondary amine of the azetidine ring is readily modified via N-alkylation or N-acylation, allowing for the introduction of various substituents to probe interactions with biological targets. nih.gov

Functionalization of the Aniline Ring: The aromatic ring is amenable to electrophilic aromatic substitution, enabling the introduction of a wide range of functional groups (e.g., halogens, nitro groups) that can serve as handles for further modifications.

Cross-Coupling Reactions: Halogenated derivatives of the aniline ring can participate in powerful cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions. nih.gov These methods allow for the installation of diverse aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity of the scaffold.

Aza-Michael Addition: The azetidine nitrogen can act as a nucleophile in aza-Michael additions to α,β-unsaturated esters, providing access to amino acid derivatives. nih.gov

Modification of the Azetidine Ring: Synthetic routes starting from functionalized precursors like 3-haloazetidines or 3-cyanoazetidines allow for extensive diversification at the 3-position of the azetidine ring itself. researchgate.net

These innovative and diverse synthetic approaches empower chemists to systematically modify the this compound scaffold, creating focused libraries of compounds to optimize biological activity and probe molecular recognition principles. nih.govnih.gov

Elucidation of Molecular Recognition Principles for Diverse Biological Macromolecules

The this compound scaffold has the potential to interact with a wide range of biological macromolecules due to its combination of a basic nitrogen center, a hydrophobic aromatic ring, and multiple hydrogen bond donor/acceptor sites.

Tubulin: A significant body of research has focused on azetidin-2-one (β-lactam) derivatives as potent inhibitors of tubulin polymerization. bohrium.com These compounds often act as colchicine-binding site inhibitors (CBSI), disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. bohrium.comnih.gov Structure-activity relationship studies have shown that analogues of Combretastatin (B1194345) A-4, where the ethylene (B1197577) bridge is replaced by a β-lactam scaffold, exhibit potent antiproliferative activities. bohrium.com Key molecular features often include a 3,4,5-trimethoxyphenyl group, which mimics the A-ring of colchicine (B1669291) and is crucial for high-affinity binding. nih.govbioworld.com The stereochemistry and substitution pattern on the azetidinone ring are critical for optimizing potency. bohrium.com

| Compound Class | Target Cancer Cell Line | IC₅₀ (nM) | Reference |

| 3-(prop-1-en-2-yl)azetidin-2-one analogue | MCF-7 (Breast) | 10 - 33 | bohrium.com |

| 3-(prop-1-en-2-yl)azetidin-2-one analogue | MDA-MB-231 (Breast) | 23 - 33 | bohrium.com |

| 3-Amino-2-azetidinone derivative | SW480 (Colon) | 14.0 - 564.2 | nih.gov |

| 2-Anilino-3-aroylquinoline | A549 (Lung) | 770 - 23,600 | researchgate.net |

CCR2: The C-C chemokine receptor 2 (CCR2) is a key mediator of inflammatory responses, making it an attractive target for various diseases. acs.org Novel series of antagonists based on an azetidine core have been developed. For example, N-(azetidin-3-yl)-2-(heteroarylamino)acetamide and 4-azetidinyl-1-aryl-cyclohexane scaffolds have yielded potent CCR2 antagonists. acs.orgacs.org A critical challenge in this area is achieving selectivity over the hERG channel, a common issue for basic, hydrophobic molecules. acs.org Optimization of the aromatic substituents on the core scaffold has been shown to successfully dial out hERG affinity while maintaining potent CCR2 binding. acs.org

| Scaffold | Target | IC₅₀ (nM) | hERG IC₅₀ (µM) | Reference |

| 4-Azetidinyl-1-aryl-cyclohexane | hCCR2 | 37 | >50 | acs.org |

| N-(azetidin-3-yl)acetamide | CCR2 | (Potent antagonism reported) | (hERG binding attenuated) | acs.org |

JNK3: c-Jun N-terminal kinase 3 (JNK3) is a brain-specific kinase implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's disease. nih.govmedchemexpress.com While direct inhibitors based on the this compound scaffold have not been reported, the structural features are amenable to targeting the JNK3 ATP-binding site. Known JNK3 inhibitors, such as those based on a pyrazole (B372694) scaffold, form key hydrogen bonds with the hinge region of the kinase. nih.gov The aniline and azetidine nitrogens of the this compound scaffold could be functionalized to serve as hinge-binding motifs, while the aromatic ring could be decorated with substituents to occupy adjacent hydrophobic pockets, thus mimicking the binding mode of established inhibitors.

Sigma Receptors: The sigma-1 receptor pharmacophore generally consists of a basic amino group flanked by two hydrophobic regions. nih.govresearchgate.net The this compound scaffold fits this model perfectly: the azetidine nitrogen can serve as the basic group, while the aniline ring provides one hydrophobic moiety. The second hydrophobic group can be readily introduced via N-alkylation of the azetidine. Indeed, a recent study on spirocyclic sigma receptor ligands showed that the nitrogen of an azetidine ring can form a key salt bridge interaction with the highly conserved glutamate (B1630785) residue (Glu172) in the sigma-1 receptor binding site. acs.org This provides a clear molecular basis for how the this compound core could be optimized for high-affinity and selective binding to sigma receptors.

L3MBTL3: Lethal(3)malignant brain tumor-like protein 3 (L3MBTL3) is a "reader" protein that recognizes methylated lysine residues on histones, playing a role in chromatin regulation. There is currently a lack of specific chemical probes for this target. The development of inhibitors for such reader domains often involves scaffolds that can mimic the histone tail and engage in specific interactions within the aromatic cage that recognizes the methyl-lysine mark. While no direct link has been established, the versatility of the this compound scaffold makes it a candidate for elaboration into potential L3MBTL3 inhibitors, representing a promising avenue for future research.

Investigation of Novel Chemical Reactivity and Transformations of the Scaffold

The unique combination of a strained ring and a reactive aromatic system in this compound opens avenues for exploring novel chemical transformations. The high ring strain of the azetidine moiety (approximately 25-26 kcal/mol) makes it susceptible to ring-opening reactions under specific conditions, such as with strong nucleophiles or under catalytic hydrogenation, which can be exploited to generate novel linear or macrocyclic structures. unito.it Furthermore, the unsaturated counterpart, azetine, can undergo various transformations including ring-expansions to form larger 5- and 6-membered heterocycles. unito.it

The aniline functionality is a cornerstone of organic synthesis. Its amino group can be converted into a diazonium salt, a highly versatile intermediate. Diazonium salts can undergo a plethora of reactions, including Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, to install a wide variety of functional groups (halides, cyano, hydroxyl) onto the aromatic ring where direct substitution is difficult. This classical reactivity, when applied to the complex azetidine-containing scaffold, could yield novel derivatives with unique properties and biological activities. Exploring these transformations could lead to new synthetic routes and the discovery of unexpected molecular frameworks derived from the this compound core.

Q & A

Q. What synthetic methodologies are suitable for preparing 3-(Azetidin-2-yl)aniline, and how can reaction conditions be optimized?

The synthesis of this compound involves introducing the azetidine ring to the aniline scaffold. A plausible route is nucleophilic substitution or coupling reactions, leveraging azetidine-3-carboxylic acid derivatives (e.g., HY-Y0530, ) as precursors. For example:

- Step 1 : Functionalize aniline with a leaving group (e.g., bromine) at the meta position via electrophilic substitution.

- Step 2 : React with azetidine-containing nucleophiles under Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).

- Optimization : Monitor reaction temperature (60–100°C) and solvent polarity (e.g., DMF or THF) to mitigate azetidine ring strain and improve yield .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>97% by area normalization).

- Spectroscopy : Confirm structure via -NMR (e.g., aromatic protons at δ 6.5–7.2 ppm, azetidine protons at δ 3.0–3.5 ppm) and FT-IR (N-H stretch at ~3400 cm, C-N at 1250 cm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 149.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.